molecular formula C12H16FNO2 B2554257 Tert-butyl 2-amino-5-fluoro-3-methylbenzoate CAS No. 2248317-71-5

Tert-butyl 2-amino-5-fluoro-3-methylbenzoate

Cat. No. B2554257
CAS RN: 2248317-71-5
M. Wt: 225.263
InChI Key: CBWRQSOMFXYZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-5-fluoro-3-methylbenzoate is a synthetic compound that is widely used in scientific research for its unique properties. It is a member of the benzoate family of compounds and is commonly referred to as TBFM. TBFM is used in a variety of applications, including as a building block for the synthesis of other compounds and as a tool for studying various biological processes.

Mechanism of Action

The mechanism of action of TBFM is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. TBFM has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
TBFM has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. TBFM has also been shown to inhibit the replication of certain viruses, including the influenza virus. In addition, TBFM has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

TBFM is a useful tool for studying biological processes, and its unique properties make it an attractive compound for scientific research. One advantage of TBFM is its ability to inhibit the activity of specific enzymes and signaling pathways, which allows researchers to study the effects of these pathways on cellular processes. However, one limitation of TBFM is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.

Future Directions

There are many potential future directions for research involving TBFM. One area of interest is the development of new compounds based on TBFM that have improved biological activity or selectivity. Another area of interest is the study of the molecular mechanisms underlying the effects of TBFM on cellular processes. Finally, TBFM could be used as a tool for studying the role of specific enzymes and signaling pathways in various disease states, including cancer and viral infections.

Synthesis Methods

The synthesis of TBFM involves several steps, starting with the reaction of tert-butyl 2-bromo-5-fluoro-3-methylbenzoate with ammonia. The resulting product is then treated with a reducing agent to yield TBFM. The synthesis of TBFM is a well-established process, and the compound is readily available from commercial sources.

Scientific Research Applications

TBFM is widely used in scientific research as a tool for studying biological processes. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. TBFM has also been used as a building block for the synthesis of other compounds, including inhibitors of protein kinases and histone deacetylases.

properties

IUPAC Name

tert-butyl 2-amino-5-fluoro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-7-5-8(13)6-9(10(7)14)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWRQSOMFXYZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-5-fluoro-3-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.